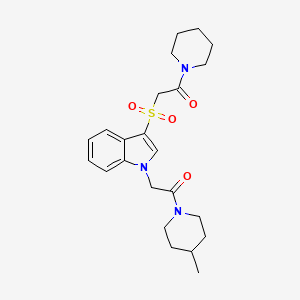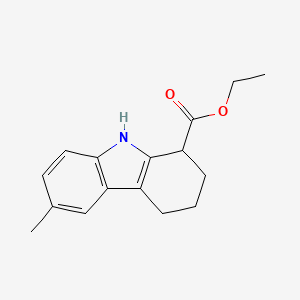
Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
カタログ番号 B2839155
CAS番号:
93027-28-2
分子量: 257.333
InChIキー: WORRAXWBPRPPRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” is a derivative of carbazole . Carbazole itself is a tricyclic compound, consisting of two benzene rings fused onto pyrrole . The molecular weight of the base compound, 1H-Carbazole, 2,3,4,9-tetrahydro-, is 171.2383 .
Molecular Structure Analysis
The molecular structure of the base compound, 1H-Carbazole, 2,3,4,9-tetrahydro-, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-3-7-11-9 (5-1)10-6-2-4-8-12 (10)13-11/h1,3,5,7,13H,2,4,6,8H2 .Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” are not available, similar compounds have been studied. For instance, chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles has been used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .科学的研究の応用
Toxicological Profile
- Ethyl carbamate, a compound related to Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate, is found in foods and beverages at levels ranging from ng/L to mg/L. It has been identified as genotoxic and carcinogenic to various species, classified as a group 2A carcinogen by WHO's IARC. A review of its occurrence, production mechanisms, and analytical determination in food and beverages highlights the health concerns and prevention methods associated with its presence (Weber & Sharypov, 2009).
Genotoxicity and Mutation Spectrum
- 1-Ethyl-1-nitrosourea, a related compound, is a potent ethylating agent, mutagenic across various test systems, and induces tumors in mammals. It exhibits dual action of ethylation and carbamoylation, significantly alkylating at oxygen positions in DNA. Its mutation spectrum primarily involves GC-AT transitions and is distinct from that of 1-methyl-1-nitrosourea. The review underscores its potency as a mutagen, particularly in mouse germ cells, and its utility as a model compound for chemical mutagenesis studies (Shibuya & Morimoto, 1993).
Chemical Modification of Cellulose
- Ionic liquids (ILs), such as 1-ethyl-3-methylimidazolium chloride, serve as solvents for cellulose, facilitating its chemical modification. The review discusses the use of ILs as reaction media for cellulose modification, examining various strategies like acylation, carbanilation, and silylation. These modifications are achieved under mild conditions, showcasing the versatility of ILs in producing various cellulose derivatives, which can have implications for the utility and processing of Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate in similar contexts (Heinze et al., 2008).
Antioxidant Activities of Carbazole Alkaloids
- Carbazole alkaloids, structurally related to Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate, exhibit antioxidant activities. The synthesis and comprehensive evaluation of antioxidant activities of various carbazole alkaloids and related carbazoles were reviewed. Phenolic carbazole cores, especially those with a hydroxyl group at specific positions, are significant for antioxidant activity, offering insights into the design of novel antioxidants (Hieda, 2017).
Environmental Fate of Related Compounds
- The environmental fate and biodegradation of ethyl tert-butyl ether (ETBE), a compound structurally similar to Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate, were reviewed. Microorganisms capable of degrading ETBE aerobically have been identified, elucidating the biodegradation pathways and the role of specific genes. The presence of co-contaminants may affect the degradation rates of ETBE, providing a framework for understanding the environmental behavior and degradation potential of similar compounds (Thornton et al., 2020).
将来の方向性
特性
IUPAC Name |
ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-19-16(18)12-6-4-5-11-13-9-10(2)7-8-14(13)17-15(11)12/h7-9,12,17H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORRAXWBPRPPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid
1094238-45-5
(1S,2R)-1-Azido-2-fluorocyclobutane
2309431-69-2
1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione
954255-88-0


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2839073.png)
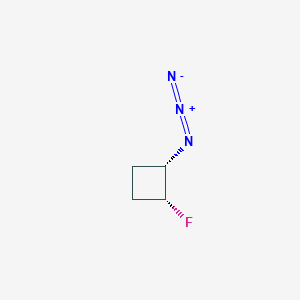
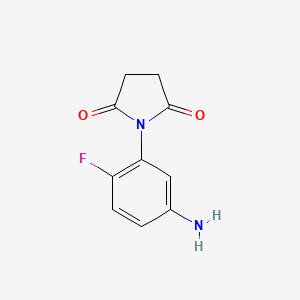
![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)
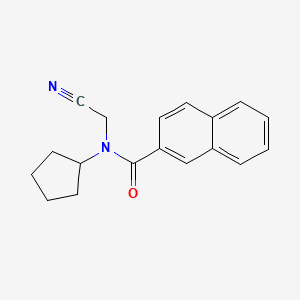
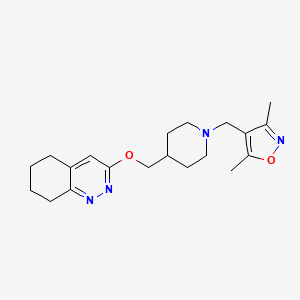
![N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride](/img/structure/B2839085.png)
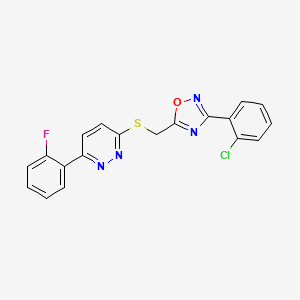
![[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone](/img/structure/B2839087.png)
![2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone](/img/structure/B2839089.png)
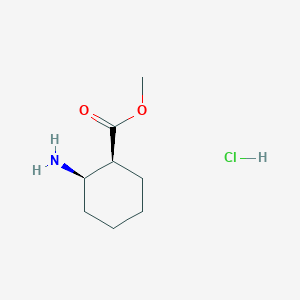
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)
